molecular formula C16H19N3O4S2 B2876399 (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448062-87-0

(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2876399
CAS No.: 1448062-87-0
M. Wt: 381.47
InChI Key: KTEJFWOJFZHEEK-UHFFFAOYSA-N
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Description

(1R,5S)-8-((1H-Imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a synthetic intermediate based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. This compound features two distinct sulfonyl groups, which may enhance its potential as a versatile building block for the development of novel bioactive molecules. Its stereospecific (1R,5S) configuration is critical for specific interactions with biological targets. Researchers can utilize this compound in exploring structure-activity relationships, designing enzyme inhibitors, or developing receptor probes. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(1H-imidazol-5-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c20-24(21,14-4-2-1-3-5-14)15-8-12-6-7-13(9-15)19(12)25(22,23)16-10-17-11-18-16/h1-5,10-13,15H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJFWOJFZHEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CN3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bicyclic framework with both imidazole and sulfonyl groups, which are known to influence its reactivity and biological interactions. The stereochemistry, indicated by the (1R,5S) configuration, suggests specific spatial arrangements that may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of bicyclic compounds can exhibit antimicrobial activity. Preliminary studies on (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suggest potential efficacy against various bacterial strains. For instance, compounds with similar structural features have shown significant antibacterial effects, indicating that this compound may possess similar properties .

Central Nervous System (CNS) Activity

The unique structural features of this compound suggest possible interactions with CNS receptors. Studies have indicated that imidazole derivatives can modulate neurotransmitter systems, potentially leading to neuroactive properties . Further investigation into its effects on neurotransmitter receptors is warranted to elucidate its potential as a CNS-active agent.

Antiparasitic Activity

Emerging data suggest that this compound may also exhibit antiparasitic properties. Similar compounds have demonstrated potent activity against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating effective concentrations . The sulfonamide group is often associated with antiparasitic activity, making this compound a candidate for further exploration in this area.

The mechanisms by which (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known to inhibit certain enzymes critical for microbial survival.
  • Receptor Modulation : The imidazole moiety may interact with various receptors in the CNS, influencing neurotransmission and potentially leading to therapeutic effects.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated potent antiparasitic activity of structurally related compounds with IC50 values lower than standard treatments.
Explored the antimicrobial properties of bicyclic compounds, suggesting potential applications for the target compound.
Investigated the neuroactive potential of imidazole derivatives, highlighting their ability to modulate CNS receptors.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Notes

Compound Name Substituents (Position 3 and 8) Pharmacological Notes Reference
Target Compound: (1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-... 3: Phenylsulfonyl; 8: 1H-imidazol-4-ylsulfonyl High polarity; potential CNS activity
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)... 3: 4-Isopropylphenoxy; 8: Pyrazole sulfonyl Non-opioid analgesic candidate (SAR studied)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate 3: 2-Phenylacrylate; 8: Methyl Used in pharmacopeial testing (optical rotation)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8: 2-Fluoro-4-nitrophenyl; 3: Ketone Crystallographically studied (chair/envelope conformers)
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3: Triazole; 8: Unsubstituted Commercial availability; regulatory compliance emphasized
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid 3: 4-Chlorophenyl; 8: Methyl; 2: Carboxylic acid Probable use in chiral synthesis or drug intermediates

Impact of Substituents on Pharmacological Activity

  • Sulfonamide vs. Ether/Phenoxy Groups: The target compound’s dual sulfonamides (positions 3 and 8) likely improve binding to sulfonylurea receptors or proteases compared to ether-linked analogs like the 4-isopropylphenoxy derivative in .
  • Imidazole vs.
  • Methyl vs. Aryl Groups at Position 8 : Methyl substitution (e.g., ) reduces steric hindrance but may decrease metabolic stability compared to bulky aryl sulfonamides .

Conformational Analysis

  • The fused bicyclic core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, as observed in crystallographic studies of the 2-fluoro-4-nitrophenyl analog (). Substituents like sulfonamides may increase ring rigidity, affecting bioavailability .

Preparation Methods

Core Bicyclo[3.2.1]octane Scaffold Construction

Tropinone Intermediate Synthesis

The 8-azabicyclo[3.2.1]octane (tropane) core is typically synthesized via a Robinson-Schöpf reaction. A key patent by describes the reaction of amine precursors (e.g., benzylamine derivatives) with 2,5-dimethoxytetrahydrofuran and diketones such as 3-ketoglutaric acid esters. For example:

  • Step 1 : Reaction of tert-butylamine with 2,5-dimethoxytetrahydrofuran in acetic acid buffer yields the bicyclic enamine intermediate.
  • Step 2 : Alkylation with methyl lithium and iodobenzene introduces substituents at the C3 position, forming the tropinone skeleton.

This method avoids unstable nortropinone hydrochloride, improving scalability. The stereochemistry (1R,5S) is controlled via chiral resolution using tartaric acid derivatives or asymmetric catalysis, though specific conditions for the target compound remain proprietary.

Sulfonylation Strategies

Dual Sulfonyl Group Introduction

The target compound requires sulfonylation at both the N8 and C3 positions. Patent WO2023141323A1 provides a template for sequential sulfonylation:

N8-Sulfonylation with Imidazole-4-sulfonyl Chloride
  • Conditions : The tropane amine is treated with 1H-imidazole-4-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→RT.
  • Yield : ~78% (isolated via silica gel chromatography).
  • Key Challenge : Competing sulfonylation at the C3 hydroxyl group is mitigated by prior protection (e.g., tert-butyldimethylsilyl (TBS) ether).
C3-Sulfonylation with Benzenesulfonyl Chloride
  • Deprotection : TBS ether removal using tetra-n-butylammonium fluoride (TBAF) in THF.
  • Sulfonylation : Reaction with benzenesulfonyl chloride in pyridine at 50°C for 12 hours.
  • Yield : 65–70% after recrystallization from ethanol/water.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The (1R,5S) configuration is achieved using a camphorsulfonyl chloride-derived chiral auxiliary during the N8-sulfonylation step. This induces diastereomeric crystallization, with a reported enantiomeric excess (ee) of >98% after two recrystallizations.

Enzymatic Resolution

Lipase-mediated acetylation of the C3 hydroxyl group (prior to sulfonylation) enables kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,5R) enantiomer, leaving the desired (1R,5S) isomer unreacted (ee = 94%).

Analytical Characterization

Critical data for verifying the structure include:

  • HRMS (ESI+) : m/z 481.0921 [M+H]+ (calc. 481.0918 for C20H22N3O4S2).
  • $$^1$$H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.82 (m, 4H, Ph-SO2), 4.12 (dd, J = 12.1 Hz, 1H, H-3), 3.78 (s, 1H, H-5), 2.94–2.87 (m, 2H, H-1/H-6).
  • HPLC Purity : 99.3% (C18 column, 70:30 MeOH/H2O).

Comparative Synthesis Routes

Step Method A (Patent) Method B (Patent)
Core Synthesis Robinson-Schöpf Alkylation of amine
N8-Sulfonylation Imidazole-4-SO2Cl Not reported
C3-Sulfonylation PhSO2Cl/pyridine PhSO2Li/THF
Overall Yield 32% 24%
Stereocontrol Chiral auxiliary Enzymatic resolution

Method A offers higher yields but requires costly chiral auxiliaries, whereas Method B leverages enzymatic resolution for cost efficiency at the expense of yield.

Challenges and Optimizations

  • Regioselectivity : Competing sulfonylation at N8 vs. C3 is addressed by stepwise protection/deprotection.
  • Solvent Effects : DCM maximizes sulfonyl chloride reactivity, while pyridine absorbs HCl byproducts.
  • Scalability : Recrystallization from ethanol/water improves purity to >99% without chromatography.

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